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molecular formula C11H7IN2O2 B3326645 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile CAS No. 27389-84-0

2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile

Cat. No. B3326645
M. Wt: 326.09 g/mol
InChI Key: BZIXGOBJBFWPTF-UHFFFAOYSA-N
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Patent
US05792771

Procedure details

A preferred method of synthesis of (E)-1-cyano-3-(3-iodo-4,5-hydroxyphenyl)acrylonitrile (Compound 2) is as follows: The compound was prepared as described in Ohmichi et al., 1993, Biochemistry 32:4650 in two steps. First, 3-methoxy-4-hydroxy-5-iodobenzylidene malononitrile was prepared by adding 3 drops of piperidine to 1.4 g of 5-iodovanillin and 0.4 g of malononitrile in 25 ml of ethanol and refluxing the mixture for 4 hours. 0.8 g (49% yield) of a yellow solid resulted.
[Compound]
Name
(E)-1-cyano-3-(3-iodo-4,5-hydroxyphenyl)acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[C:13](#[N:17])[CH2:14][C:15]#[N:16]>N1CCCCC1.C(O)C>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([CH:9]=[C:2]([I:1])[C:3]=1[OH:12])[CH:7]=[C:14]([C:13]#[N:17])[C:15]#[N:16]

Inputs

Step One
Name
(E)-1-cyano-3-(3-iodo-4,5-hydroxyphenyl)acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
IC=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C#N)C#N)C=C(C1O)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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